molecular formula C7H7BrClNO B12842128 3-Bromo-6-chloro-2-methoxyaniline

3-Bromo-6-chloro-2-methoxyaniline

Cat. No.: B12842128
M. Wt: 236.49 g/mol
InChI Key: PEYIDAACXHVHNS-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methoxyaniline is a multifunctional substituted aniline derivative that serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring bromo, chloro, and methoxy substituents on an aniline ring, makes it a privileged scaffold for constructing more complex molecules, particularly in medicinal chemistry. Compounds with similar substitution patterns are frequently employed as key precursors in the synthesis of heterocyclic compounds . Research into analogous structures highlights their significant role in the development of novel therapeutic agents. For instance, such aniline derivatives are utilized in the preparation of aromatic amide derivatives that exhibit potential as KIF18A inhibitors, a target implicated in a wide range of cancers including hepatocellular carcinoma, breast cancer, and lung cancer . The presence of multiple halogens allows for sequential cross-coupling reactions, while the methoxy and amine groups offer additional sites for functionalization, providing researchers with a high degree of molecular control. This compound is exclusively intended for research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-bromo-6-chloro-2-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,10H2,1H3

InChI Key

PEYIDAACXHVHNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-methoxyaniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the aniline derivative. For example, starting from 3-bromo-6-chloro-2-nitroanisole, the nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-6-chloro-2-methoxyaniline may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-6-chloro-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like bromine and chlorine can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-2-fluoro-6-methoxyaniline

  • Structural Differences : Replaces the chlorine atom at position 6 with fluorine.
  • Electronic Effects: Fluorine’s higher electronegativity (4.0 vs.
  • Physicochemical Properties :
    • Molecular Weight: ~235.5 g/mol (vs. ~252.3 g/mol for 3-Bromo-6-chloro-2-methoxyaniline).
    • Predicted Melting Point: Lower due to reduced molecular symmetry compared to the chloro analog.
  • Applications : Used in fluorinated drug intermediates, where C–F bonds enhance metabolic stability .

3-Bromo-6-chloro-2-ethoxyaniline

  • Structural Differences : Methoxy (–OCH₃) replaced with ethoxy (–OCH₂CH₃).
  • Steric and Solubility Effects: Increased lipophilicity due to the ethyl group, enhancing solubility in nonpolar solvents. Steric hindrance may reduce reactivity in sterically sensitive reactions (e.g., Suzuki-Miyaura coupling).
  • Thermal Stability : Higher boiling point compared to the methoxy derivative due to increased van der Waals interactions.

2-Bromo-3-methylpyridine

  • Structural Differences : Pyridine ring replaces the benzene ring; methyl group at position 3 instead of methoxy.
  • Electronic and Basicity Differences: Pyridine’s nitrogen atom introduces basicity (pKa ~1.7) and directs electrophilic substitution to specific positions. Bromine’s inductive effect is less pronounced compared to halogenated anilines due to pyridine’s electron-deficient nature.
  • Applications : Widely used in coordination chemistry and as a ligand in catalysis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Melting Point (°C) Reactivity Notes
3-Bromo-6-chloro-2-methoxyaniline C₇H₆BrClNO 252.3 –Br, –Cl, –OCH₃ 110–125 (estimated) Moderate steric hindrance; polarizable aromatic system
3-Bromo-2-fluoro-6-methoxyaniline C₇H₆BrFNO 235.5 –Br, –F, –OCH₃ 95–110 (estimated) Enhanced electron withdrawal; faster coupling reactions
3-Bromo-6-chloro-2-ethoxyaniline C₈H₈BrClNO 266.5 –Br, –Cl, –OCH₂CH₃ 80–95 (estimated) Higher lipophilicity; reduced electrophilic reactivity
2-Bromo-3-methylpyridine C₆H₆BrN 172.0 –Br, –CH₃ (pyridine ring) 15–20 Basic nitrogen; coordination versatility

Biological Activity

3-Bromo-6-chloro-2-methoxyaniline is an organic compound with the molecular formula C7_7H7_7BrClNO. It is a substituted aniline derivative characterized by the presence of bromine, chlorine, and methoxy functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

PropertyValue
Molecular FormulaC7_7H7_7BrClNO
Molecular Weight236.49 g/mol
IUPAC Name3-bromo-6-chloro-2-methoxyaniline
InChIInChI=1S/C7H7BrClNO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,10H2,1H3
Canonical SMILESCOC1=C(C=CC(=C1N)Cl)Br

The biological activity of 3-Bromo-6-chloro-2-methoxyaniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the bromine and chlorine substituents enhances the compound's reactivity, potentially affecting its binding affinity to molecular targets.

Experimental Studies

Research has indicated that compounds similar to 3-Bromo-6-chloro-2-methoxyaniline exhibit significant biological activities, including:

  • Antiparasitic Activity : Compounds within this chemical class have been evaluated for their effectiveness against parasites such as Plasmodium falciparum, the causative agent of malaria. For instance, modifications in similar compounds have shown improved efficacy (EC50_{50}) values in inhibiting parasite growth .
  • Anticancer Potential : The structural characteristics of 3-Bromo-6-chloro-2-methoxyaniline suggest potential applications in cancer therapy. The presence of the methoxy group may enhance solubility and bioavailability, critical factors for drug efficacy.

Case Studies

Toxicological Profile

While specific toxicological data on 3-Bromo-6-chloro-2-methoxyaniline are sparse, its structural analogs indicate that such compounds can exhibit irritant properties and acute toxicity. Safety assessments are crucial before further development for therapeutic uses.

Comparative Analysis with Similar Compounds

The biological activity of 3-Bromo-6-chloro-2-methoxyaniline can be compared with other related compounds:

Compound NameUnique FeaturesBiological Activity
4-Bromo-2-methoxyanilineUsed as a reagent for synthesizing ALK inhibitorsEffective against certain cancers
2-Bromo-4-chloro-6-methoxyanilineDifferent reactivity patterns due to substitutionPotential antiparasitic properties
3-Chloro-2-methoxyanilineChlorine instead of bromine; retains methoxy groupVaried biological activities

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
  • Regioselectivity is influenced by the directing effects of methoxy and amine groups.

How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Advanced Research Focus
Discrepancies often arise from differences in purity, crystallization solvents, or analytical methods. For example:

  • Melting Points : Variations may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and standardize recrystallization solvents (e.g., ethanol vs. hexane) .
  • NMR Data : Compare chemical shifts with structurally similar compounds (e.g., 3-Bromo-2-methylaniline, δH 7.2–6.8 ppm for aromatic protons) and validate using 2D NMR (HSQC, HMBC) .

Q. Methodological Solution :

  • Cross-reference with high-purity commercial standards (e.g., >97% HLC-grade compounds in ).
  • Reproduce synthesis under inert conditions to exclude oxidation byproducts.

What computational methods are suitable for predicting the electronic properties of 3-Bromo-6-chloro-2-methoxyaniline?

Advanced Research Focus
Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set can model:

  • Electrostatic Potential Maps : To visualize nucleophilic/electrophilic sites influenced by Br, Cl, and methoxy substituents.
  • HOMO-LUMO Gaps : Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Validation :

  • Compare computed IR spectra with experimental data to refine functional group assignments.

How can researchers optimize purification protocols to achieve >95% purity for this compound?

Q. Basic Research Focus

  • Column Chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate 8:1 to 4:1) to separate halogenated byproducts.
  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals, as demonstrated for analogous brominated anilines .
  • Purity Assessment : Employ HPLC with a C18 column (UV detection at 254 nm) and GC-MS for volatile impurities .

What role does 3-Bromo-6-chloro-2-methoxyaniline play in medicinal chemistry research?

Advanced Research Focus
This compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., p38 MAPK inhibitors like SB-202190). Its halogenated aromatic core enables:

  • Cross-Coupling Reactions : Suzuki couplings with boronic acids to introduce pharmacophores.
  • SAR Studies : Methoxy and halogen groups modulate binding affinity and metabolic stability .

Q. Synthetic Example :

  • Couple with 4-pyridylboronic acid to generate a biaryl scaffold for inhibitor libraries.

How should researchers address conflicting reactivity data in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Focus
Contradictions in NAS outcomes (e.g., competing substitution at Br vs. Cl sites) require mechanistic analysis:

  • Kinetic Studies : Use in situ IR or LC-MS to track intermediate formation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr pathways, while protic solvents may stabilize Meisenheimer complexes .

Q. Case Study :

  • In DMF at 80°C, Br is preferentially displaced due to lower activation energy compared to Cl.

What crystallographic techniques are recommended for structural confirmation?

Q. Basic Research Focus

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELXL (), which is optimized for small-molecule crystallography.
  • Key Parameters : Report R-factors (<5%), hydrogen bonding networks, and halogen interactions (e.g., Br⋯Cl contacts) .

How can researchers design stability studies for this compound under varying storage conditions?

Q. Advanced Research Focus

  • Forced Degradation : Expose to UV light (ICH Q1B guidelines), heat (40–60°C), and humidity (75% RH) for 4 weeks.
  • Analytical Tools : Monitor degradation via UPLC-PDA and HRMS to identify photolytic dehalogenation or oxidative byproducts .

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